1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone
Description
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a complex acetophenone derivative characterized by multiple methoxy and acetyl substituents on its phenyl rings. The molecule consists of two interconnected phenyl rings: one substituted with 2,3-dimethoxy and 5-acetyl groups, and the other with 4,5-dimethoxy groups. Such compounds are often synthesized via Friedel-Crafts acetylation or coupling reactions involving methoxy-substituted benzene precursors, as seen in related hydroxyacetophenone syntheses .
Properties
CAS No. |
55919-72-7 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C20H22O6/c1-11(21)13-7-15(19(25-5)17(9-13)23-3)16-8-14(12(2)22)10-18(24-4)20(16)26-6/h7-10H,1-6H3 |
InChI Key |
UFABOERRPFSOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C2=C(C(=CC(=C2)C(=O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxybenzaldehyde.
Reaction Conditions: The key steps involve the formation of the intermediate compounds through reactions such as Friedel-Crafts acylation and subsequent methylation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings, using reagents like halogens or nitrating agents
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Several studies have investigated the anticancer properties of 1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, research indicates that the compound can induce apoptosis in leukemia cells through the activation of caspase pathways .
- A study conducted by the National Cancer Institute highlighted its potential as a therapeutic agent against specific types of tumors, emphasizing its role in targeting cancer cell metabolism .
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to the presence of multiple methoxy groups that enhance electron donation capabilities .
- Research has shown that it can scavenge free radicals effectively, making it a candidate for developing nutraceuticals aimed at preventing oxidative damage.
- Anti-inflammatory Effects :
Material Science Applications
-
Photonic Materials :
- The compound's unique chemical structure allows it to be used in developing photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Studies have demonstrated that incorporating this compound into polymer matrices can enhance the optical properties of the resulting materials.
- Polymer Composites :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| National Cancer Institute Study | Anticancer Activity | Demonstrated significant apoptosis induction in leukemia cells. |
| Antioxidant Activity Research | Oxidative Stress | Showed effective free radical scavenging abilities. |
| Inflammatory Response Study | Anti-inflammatory Effects | Inhibited cytokine production in macrophages. |
| Photonic Materials Research | Optoelectronic Applications | Enhanced optical properties when used in polymer matrices. |
Mechanism of Action
The mechanism of action of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s lack of hydroxyl groups and abundance of methoxy substituents likely result in higher logP values compared to acetosyringone or hydroxy-substituted analogs .
- Reactivity: The absence of hydroxyl groups reduces susceptibility to oxidation and alkaline degradation. For example, lignin model compounds with hydroxyl-adjacent β-O-4 bonds (e.g., 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone) undergo rapid cleavage in alkaline media, whereas methoxy-rich analogs like the target compound may resist such reactions .
- Synthetic Complexity: The synthesis of multi-methoxy acetophenones often requires protective group strategies, as seen in the preparation of 1-(5-amino-2,4-dihydroxyphenyl)ethanone via nitro reduction .
Physicochemical and Spectroscopic Properties
While specific data for the target compound is unavailable, inferences can be drawn from analogs:
- Melting Points: Hydroxyacetophenones like 1-(5-amino-2,4-dihydroxyphenyl)ethanone exhibit melting points of 137–142°C , whereas methoxy-rich derivatives (e.g., 1-[3-(chloromethyl)-2-hydroxy-5-methoxyphenyl]ethanone) melt at 71°C . The target compound’s melting point is expected to fall within this range, influenced by crystallinity from methoxy groups.
- Spectroscopy : IR and NMR spectra would show characteristic acetyl C=O stretches (~1700 cm⁻¹) and methoxy proton signals (δ 3.7–3.9 ppm) .
Biological Activity
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple methoxy groups and an acetyl moiety. Its chemical formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals. In vitro studies have shown that derivatives with methoxy substitutions have IC50 values ranging from 20 to 50 µM in various assays measuring oxidative stress .
Anticancer Properties
Several studies have evaluated the anticancer activity of related compounds. For instance, derivatives of dimethoxyphenyl ethanones have been tested against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis via mitochondrial pathways, with IC50 values reported in the low micromolar range (10-30 µM) for significant growth inhibition .
Anti-inflammatory Effects
Compounds structurally similar to this compound have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The IC50 values for these activities typically range from 15 to 25 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding the biological activity of this compound. Key observations include:
- Methoxy Substituents : The presence of multiple methoxy groups enhances lipophilicity and biological activity.
- Acetyl Group : The acetyl moiety contributes to increased cytotoxicity against cancer cells.
- Phenyl Rings : The arrangement and substitution on phenyl rings significantly impact the compound's interaction with biological targets.
Study 1: Anticancer Activity
A study published in 2023 investigated the anticancer properties of various acetophenone derivatives, including those similar to our compound. The results indicated that specific substitutions on the phenyl ring led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with an observed IC50 value of approximately 12 µM .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory potential of methoxy-substituted phenolic compounds. It was found that these compounds could reduce pro-inflammatory cytokine production in human cell lines, showcasing their therapeutic potential for inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
